molecular formula C7H9NO3S B1339446 Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate CAS No. 133833-93-9

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B1339446
CAS No.: 133833-93-9
M. Wt: 187.22 g/mol
InChI Key: XGTYLIJXUZQDJK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the thiazole ring. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is often isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive molecule.

Properties

IUPAC Name

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTYLIJXUZQDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576941
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133833-93-9
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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